Michaelis-Menten Kinetics (Km) Across Species: Human vs. S. mansoni Legumain
Z-Ala-ala-asn-amc exhibits a 12.5% lower Michaelis constant (Km) for human legumain (80 µM) compared to S. mansoni legumain (90 µM), indicating a slightly higher affinity for the human enzyme under identical assay conditions . This species-dependent affinity difference is critical for assay design and data interpretation.
| Evidence Dimension | Km (Michaelis constant) |
|---|---|
| Target Compound Data | 80 µM (human legumain) |
| Comparator Or Baseline | 90 µM (S. mansoni legumain) |
| Quantified Difference | 12.5% lower Km for human enzyme |
| Conditions | Synthetic substrate Cbz-Ala-Ala-Asn-AMC; assay conditions not fully detailed in secondary source but cited from primary literature . |
Why This Matters
Selection of the appropriate substrate concentration for legumain assays must account for species-specific Km values; using a concentration optimized for S. mansoni legumain may lead to sub-saturating conditions when testing human legumain.
- [1] PeptideDB. Z-Ala-Ala-Asn-AMC: Km values. Accessed 2026. View Source
- [2] Cenmed. Z-Ala-Ala-Asn-AMC (C007B-433825). Km data. Accessed 2026. View Source
- [3] Brindley PJ, et al. (2004) cited in PeptideDB. View Source
